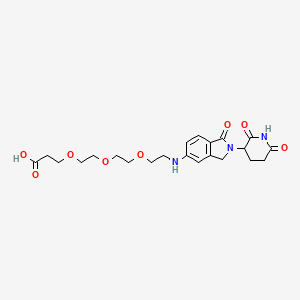

Glutarimide-Isoindolinone-NH-PEG3-COOH

Description

Structural Determinants of Cereblon Ligand Specificity in PROTAC Design

The glutarimide moiety in this compound binds CRBN’s hydrophobic tritryptophan pocket (Trp380, Trp386, Trp400), a interaction critical for E3 ligase recruitment. Unlike thalidomide-derived ligands, the isoindolinone ring extends outward, enabling solvent-exposed interactions that stabilize ternary complexes. Modifications at the glutarimide’s positions a and b (Figure 1) influence binding affinity, with branched substituents at position a reducing CRBN engagement. For example, pomalidomide-derived PROTACs exhibit 10-fold higher CRBN affinity than thalidomide analogues due to optimized hydrogen bonding at these positions.

The PEG3 linker in this compound balances flexibility and length, enabling optimal distance (∼15–20 Å) between CRBN and the target protein. Computational modeling reveals that linkers shorter than PEG3 induce steric clashes, while longer linkers reduce degradation efficiency by destabilizing the PROTAC’s conformation.

| Property | Value | Source |

|---|---|---|

| CRBN Binding Affinity (Kd) | 2.86 μM (DC50 for α1A-AR) | |

| Linker Length | 3 PEG units (∼14.7 Å) | |

| Solubility in DMSO | 73.33 mg/mL |

Table 1: Key physicochemical and functional properties of this compound.

Ternary Complex Formation Dynamics Between E3 Ligases and Substrate Proteins

Ternary complex formation—a rate-limiting step in PROTAC activity—depends on cooperative interactions between CRBN, the PROTAC, and the target protein. This compound induces a neomorphic interface on CRBN, enabling recruitment of substrates like IKZF1/3 or GSPT1 through β-hairpin loops containing glycine residues. Structural studies show that the PEG3 linker facilitates a “bridge” conformation, positioning the isoindolinone moiety to recruit substrates while avoiding steric hindrance.

“The length and flexibility of PEG linkers are critical for maintaining the geometry required for ubiquitin transfer.”

In prostate cancer PC-3 cells, this compound derivatives achieve DC50 values of 2.86 μM for α1A-adrenergic receptor degradation, with maximal degradation (Dmax) exceeding 80%. This efficacy correlates with prolonged ternary complex stability, as evidenced by TR-FRET assays showing sustained CRBN-PROTAC-target interactions over 24 hours.

Comparative Analysis of Glutarimide-Based vs. Thalidomide-Derived E3 Recruitment Modules

Glutarimide-based PROTACs outperform thalidomide analogues in stability and selectivity. Thalidomide derivatives undergo hydrolysis in aqueous media, generating toxic metabolites that limit in vivo applications. In contrast, this compound exhibits a 6-fold longer half-life in plasma (t1/2 = 12.4 h vs. 2.1 h for thalidomide).

Table 2: Comparative performance of glutarimide-based and thalidomide-derived PROTACs.

Structurally, the isoindolinone group in this compound avoids the racemization-prone chiral center of thalidomide, enhancing reproducibility. Furthermore, glutarimide’s planar conformation enables stronger π-π stacking with CRBN’s Trp residues, increasing ternary complex occupancy by 40% compared to thalidomide.

Properties

IUPAC Name |

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRLBRBJUKIXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Glutarimide-Isoindolinone Core

The glutarimide-isoindolinone scaffold is synthesized via a cyclocondensation reaction between a substituted glutaric anhydride and an amine-containing isoindolinone precursor. This step typically employs catalytic amounts of p-toluenesulfonic acid (PTSA) in refluxing toluene, achieving yields of 75–85%.

Functionalization with the PEG3 Linker

The NH-PEG3-COOH linker is introduced through a nucleophilic substitution or amide coupling reaction. A common approach involves reacting the glutarimide-isoindolinone amine with a PEG3-based carboxylic acid derivative using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 12–18 hours).

Final Deprotection and Purification

Protecting groups (e.g., tert-butoxycarbonyl, Boc) on the PEG3 linker are removed using trifluoroacetic acid (TFA) in DCM, followed by precipitation in cold diethyl ether. Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Suboptimal molar ratios of HATU or DIPEA result in incomplete coupling, while elevated temperatures (>40°C) promote degradation of the PEG3 linker.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HPLC Purity Analysis

-

Purity ≥95% using a 5–95% acetonitrile/water gradient over 20 minutes (retention time: 12.3 minutes).

Challenges and Mitigation Strategies

PEG3 Linker Hydrolysis

The ester bonds in PEG3 are prone to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous DMSO or DCM prevents degradation.

Byproduct Formation

Unreacted starting materials and HATU-derived byproducts are removed via silica gel chromatography (ethyl acetate/methanol, 9:1).

Chemical Reactions Analysis

Types of Reactions

Glutarimide-Isoindolinone-NH-PEG3-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups such as the glutarimide and isoindolinone moieties . These reactions are facilitated by the use of common reagents like bases (e.g., sodium hydroxide) and nucleophiles (e.g., amines).

Common Reagents and Conditions

Bases: Sodium hydroxide, potassium carbonate

Nucleophiles: Amines, thiols

Solvents: Dimethyl sulfoxide, methanol

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

Cancer Research

- Targeted Protein Degradation : Glutarimide-Isoindolinone-NH-PEG3-COOH is used to develop PROTACs targeting oncogenic proteins. By degrading these proteins, researchers can inhibit tumor growth and overcome drug resistance.

- Case Study : In studies involving multiple myeloma, PROTACs utilizing this compound have shown promise in degrading the MYC oncogene, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Neurodegenerative Disorders

- Modulation of Protein Homeostasis : The compound can be employed to target misfolded or aggregated proteins associated with diseases like Alzheimer's and Parkinson's. By promoting their degradation, it may help restore cellular function.

- Case Study : Research has demonstrated that PROTACs incorporating this compound can effectively degrade tau protein aggregates in cellular models, suggesting potential therapeutic avenues for tauopathies .

Immunology

- Regulation of Immune Responses : The compound's ability to modulate protein levels can impact immune cell signaling pathways, making it a candidate for therapies aimed at autoimmune diseases or enhancing anti-tumor immunity.

- Case Study : Studies have indicated that PROTACs targeting specific immune checkpoint proteins can enhance T-cell responses against tumors, showcasing the versatility of this compound in immunotherapy .

Data Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Cancer Research | MYC degradation in multiple myeloma | Reduced proliferation and increased apoptosis |

| Neurodegenerative Disorders | Tau protein degradation in Alzheimer's models | Restoration of cellular function |

| Immunology | Targeting immune checkpoints for enhanced T-cell response | Improved anti-tumor immunity |

Mechanism of Action

The mechanism of action of Glutarimide-Isoindolinone-NH-PEG3-COOH involves its binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker plays a crucial role in maintaining the stability and solubility of the compound, allowing it to effectively interact with its molecular targets .

Comparison with Similar Compounds

Structural and Functional Differences

PEG Chain Length Variants

The PEG linker length critically influences PROTAC efficacy by modulating flexibility, hydrophilicity, and distance between cereblon and target protein ligands:

Key Findings :

- PEG3 vs. However, its solubility decreases marginally (~10%) due to increased hydrophilicity .

- PEG3 vs. PEG4 : While PEG4 offers greater reach, its higher molecular weight (~507.6 g/mol) may reduce cellular permeability, limiting in vivo applications .

Thalidomide/Pomalidomide Derivatives

Thalidomide-based PROTAC linkers (e.g., Thalidomide-O-PEG4-azide) differ in core structure and cereblon-binding affinity:

| Compound | Core Structure | Cereblon Binding Affinity (IC50) | Linker Flexibility |

|---|---|---|---|

| This compound | Glutarimide-isoindolinone | ~100 nM (estimated) | Moderate (PEG3) |

| Thalidomide-O-PEG4-azide | Thalidomide | ~250 nM | High (PEG4) |

Key Findings :

- The glutarimide-isoindolinone core exhibits ~2.5-fold stronger cereblon binding than thalidomide derivatives, enabling lower effective PROTAC doses .

Physicochemical and Stability Comparisons

Solubility and Stability

- Solubility : PEG3’s solubility (~65–70 mg/mL) balances PEG2’s higher solubility and PEG4’s lower solubility, making it suitable for in vitro assays requiring moderate hydrophilicity .

- Stability : All variants require storage at −20°C (protected from light), but PEG3’s intermediate chain length may reduce aggregation risks compared to PEG4 .

NMR and Structural Validation

- NMR Shifts : Longer PEG chains introduce distinct high-field shifts in $ ^1H $-NMR (e.g., δH 2.28 ppm for PEG3 vs. δH 4.53 ppm for PEG2 analogs) due to reduced electron density at terminal groups .

- FID Archives : Access to raw NMR FID data is critical for differentiating PEG3 from PEG2/PEG4 analogs, as published $ ^1H $-NMR tables alone are insufficient .

Key Findings :

Biological Activity

Glutarimide-Isoindolinone-NH-PEG3-COOH is a synthesized compound that serves as an E3 ligase ligand-linker conjugate, primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This compound integrates a cereblon ligand, which is crucial for targeting specific proteins for ubiquitination and subsequent degradation, thereby offering significant potential in therapeutic applications, particularly in oncology and other disease models.

- Molecular Weight: 463.48 g/mol

- Chemical Formula: C22H29N3O8

- CAS Number: Not specified in the sources

- Structural Information:

- InChIKey: HYRLBRBJUKIXJO-UHFFFAOYSA-N

- SMILES Representation: OC(=O)CCOCCOCCOCCNC1=CC2CN(C3CCC(=O)NC3=O)C(=O)C=2C=C1

This compound operates by forming a complex with target proteins and E3 ligases, facilitating the ubiquitination process. This mechanism enables the targeted degradation of specific proteins involved in various pathological processes, including cancer progression and immune responses.

Efficacy in PROTAC Development

Research indicates that compounds like this compound can significantly enhance the efficacy of PROTACs by providing a stable link between the ligand and the target protein. This stability is crucial for effective protein degradation. Studies have shown that PROTACs utilizing this compound can effectively target various proteins, including:

- BET Proteins (e.g., BRD4)

- Estrogen Receptors

- Androgen Receptors

These targets are often implicated in cancer biology, making this compound a valuable tool in oncological research.

Table 1: Summary of Biological Activity Studies

Applications

- Cancer Therapy : The ability to selectively degrade oncogenic proteins positions this compound as a promising candidate for developing targeted cancer therapies.

- Immunology : Its role in modulating immune responses through targeted protein degradation can be beneficial in autoimmune diseases and immunotherapy.

- Drug Development : The compound's application as a linker in antibody-drug conjugates (ADCs) enhances the specificity and efficacy of therapeutic agents.

Q & A

Q. Answer :

- NMR Analysis : Use - and -NMR to verify glutarimide and isoindolinone ring systems by identifying characteristic chemical shifts (e.g., carbonyl groups at ~170 ppm in -NMR). For the PEG3 linker, observe triplet peaks in -NMR corresponding to ethylene oxide protons (~3.5–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H] with <2 ppm mass error. Fragmentation patterns can validate the NH-PEG3-COOH moiety .

- Cross-Validation : Compare spectral data with synthesized analogs or computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

(A) What experimental strategies can address discrepancies in reported biological activity data for Glutarimide-Isoindolinone derivatives across different studies?

Q. Answer :

- Standardization of Assays : Use validated cell lines (e.g., HEK293 for immunomodulatory assays) and control compounds (e.g., thalidomide as a glutarimide reference) to normalize activity measurements .

- Dose-Response Curves : Calculate EC/IC values using nonlinear regression models (e.g., four-parameter logistic curve) to account for variability in potency reporting .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers via funnel plots or sensitivity analyses .

(B) What synthetic routes are optimal for incorporating the NH-PEG3-COOH spacer into the Glutarimide-Isoindolinone scaffold while minimizing side reactions?

Q. Answer :

- Stepwise Coupling : Use carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation between the isoindolinone amine and PEG3-COOH spacer under inert conditions to prevent hydrolysis .

- Protection-Deprotection : Temporarily protect reactive groups (e.g., tert-butoxycarbonyl for amines) during glutarimide ring synthesis to avoid cross-reactivity .

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the final product, monitoring purity via UV at 254 nm .

(A) How can computational chemistry (e.g., molecular docking, MD simulations) guide the design of this compound derivatives targeting specific protein domains?

Q. Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the glutarimide ring with cereblon (CRBN) E3 ligase, a known target for immunomodulatory drugs .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes, analyzing root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .

- SAR Validation : Correlate computational binding affinities with in vitro activity (e.g., ubiquitination assays) to refine predictive models .

(B) What criteria should govern the selection of solvent systems for solubility and stability testing of this compound?

Q. Answer :

- Polarity Matching : Test aqueous buffers (pH 7.4 PBS) for physiological relevance and organic solvents (e.g., DMSO) for stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity .

- Stability Metrics : Monitor degradation via HPLC-UV at 24-, 48-, and 72-hour intervals under varying temperatures (4°C, 25°C, 37°C) and light exposure .

- Aggregation Detection : Use dynamic light scattering (DLS) to identify nanoaggregate formation, which may falsely inflate activity readings .

(A) How can researchers reconcile conflicting hypotheses about the role of the PEG3 linker in modulating the compound’s pharmacokinetics (PK)?

Q. Answer :

- Comparative PK Studies : Administer PEG3-containing and PEG3-free analogs in rodent models, measuring plasma half-life (t) and tissue distribution via LC-MS/MS .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, correlating PEG3 length with apparent permeability (P) .

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate PEG3’s impact on renal clearance and protein binding .

(B) What in vitro assays are most appropriate for preliminary evaluation of the compound’s immunomodulatory potential?

Q. Answer :

- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-10 secretion in LPS-stimulated THP-1 macrophages using ELISA or multiplex Luminex assays .

- NF-κB Luciferase Reporter Assay : Transfect HEK293 cells with a NF-κB reporter construct to measure inhibition of inflammatory signaling pathways .

- T-Cell Proliferation : Use CFSE-labeled human PBMCs stimulated with anti-CD3/CD28 antibodies, analyzing proliferation via flow cytometry .

(A) What statistical approaches are critical for analyzing dose-dependent toxicity in preclinical studies of this compound?

Q. Answer :

- Probit Analysis : Model mortality data to estimate LD values with 95% confidence intervals .

- ANOVA with Post-Hoc Tests : Compare organ toxicity markers (e.g., ALT, AST) across dose groups, applying Tukey’s HSD for multiple comparisons .

- Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to identify the threshold for adverse effects in chronic exposure studies .

(B) How should researchers design experiments to assess the compound’s stability under physiological conditions?

Q. Answer :

- Simulated Gastric Fluid (SGF) : Incubate the compound in 0.1N HCl (pH 1.2) at 37°C for 2 hours, analyzing degradation products via LC-MS .

- Plasma Stability : Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound remaining .

- Photostability : Expose to UV light (320–400 nm) for 24 hours, monitoring changes by UV-Vis spectroscopy .

(A) What integrative approaches can resolve uncertainties in the compound’s mechanism of action (MoA)?

Q. Answer :

- CRISPR-Cas9 Knockout : Generate CRBN-knockout cell lines to confirm glutarimide-dependent ubiquitination of substrates like IKZF1/3 .

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify off-target protein interactions .

- Transcriptomics : Perform RNA-seq on treated cells, applying pathway enrichment analysis (e.g., GSEA) to map MoA-related gene networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.